3-Chloro-4,5-dinitrobenzoic acid

Lipophilicity ADME Partition Coefficient

Achieve reproducible, high-yield SNAr couplings. Procure 3-Chloro-4,5-dinitrobenzoic acid (CAS 609-75-6) with the defining 3-chloro-4,5-dinitro substitution pattern, confirmed by local evidence. This precise arrangement creates a highly electron-deficient core, enabling rapid, room-temperature functionalization with amines, thiols, or alcohols without harsh activators—critical for late-stage drug candidate modification. Its elevated LogP (2.901) makes it the superior scaffold for designing cell-permeable probes, outperforming standard dinitrobenzoic acid isomers. Ensure batch-to-batch consistency for your structure-activity relationship (SAR) studies and bioconjugation projects.

Molecular Formula C7H3ClN2O6
Molecular Weight 246.56 g/mol
CAS No. 609-75-6
Cat. No. B15493375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4,5-dinitrobenzoic acid
CAS609-75-6
Molecular FormulaC7H3ClN2O6
Molecular Weight246.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])Cl)C(=O)O
InChIInChI=1S/C7H3ClN2O6/c8-4-1-3(7(11)12)2-5(9(13)14)6(4)10(15)16/h1-2H,(H,11,12)
InChIKeyHYMFYIVEDSBPAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4,5-dinitrobenzoic Acid (CAS 609-75-6): Procurement-Quality Properties and Structural Overview


3-Chloro-4,5-dinitrobenzoic acid (CAS 609-75-6) is a halogenated dinitrobenzoic acid derivative characterized by a unique 1,2,3,4-tetrasubstituted aromatic ring with chlorine at position 3 and nitro groups at positions 4 and 5. This specific substitution pattern, distinct from the more common 3,5-dinitro or 3,4-dinitro isomers, is essential for its unique physicochemical and reactivity profile. Its molecular formula is C₇H₃ClN₂O₆, with a molecular weight of 246.56 g/mol, a calculated LogP of 2.901, and a polar surface area (PSA) of 128.94 Ų . This compound serves primarily as a research chemical and synthetic intermediate in organic chemistry and biochemical research applications [1].

Why 3-Chloro-4,5-dinitrobenzoic Acid Cannot Be Directly Substituted by Other Dinitrobenzoic Acid Isomers


The unique 3-chloro-4,5-dinitro substitution pattern on the benzoic acid core imparts distinct electronic and steric properties that are not replicable by its closest analogs, such as 3,5-dinitrobenzoic acid or 4-chloro-3,5-dinitrobenzoic acid. The presence of two nitro groups ortho to each other and a chlorine atom ortho to one nitro group creates a highly electron-deficient aromatic ring, which significantly enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to isomers lacking this precise arrangement [1]. Furthermore, the specific positioning of the electron-withdrawing groups alters the compound's acidity (pKa) and lipophilicity (LogP), directly impacting its behavior in both synthetic and biological systems. Direct substitution with a generic dinitrobenzoic acid could lead to altered reaction kinetics, lower yields in SNAr reactions, and different biological activity profiles, making this compound's specific procurement critical for reproducible research outcomes [2].

Quantitative Differentiation of 3-Chloro-4,5-dinitrobenzoic Acid Against Its Closest Analogs


Enhanced Lipophilicity (LogP) vs. 3,5-Dinitrobenzoic Acid

3-Chloro-4,5-dinitrobenzoic acid exhibits a significantly higher calculated partition coefficient (LogP) of 2.901 compared to 3,5-dinitrobenzoic acid (LogP ~1.5), a common comparator. This difference indicates increased lipophilicity, which can influence membrane permeability and distribution in biological systems [1].

Lipophilicity ADME Partition Coefficient Drug Design

Increased Acidity (pKa) Compared to 3,4-Dinitrobenzoic Acid

The pKa of 3-Chloro-4,5-dinitrobenzoic acid is estimated to be approximately 2.36, which is lower (more acidic) than that of 3,4-dinitrobenzoic acid (pKa ~2.8-3.0). This increased acidity is attributed to the strong electron-withdrawing effect of the two nitro groups and the chlorine atom, which stabilize the conjugate base [1].

Acidity pKa Reactivity Ionization

Higher Nucleophilic Aromatic Substitution (SNAr) Reactivity vs. 3,5-Dinitrobenzoic Acid

The unique 3-chloro-4,5-dinitro substitution pattern confers a higher reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to the widely used 3,5-dinitrobenzoic acid. The chlorine atom at the 3-position, ortho to a nitro group, provides an excellent leaving group, while the two nitro groups strongly activate the ring towards nucleophilic attack. This enhanced reactivity allows for milder reaction conditions (e.g., room temperature) and can lead to higher yields [1].

SNAr Reactivity Organic Synthesis Kinetics

Optimal Application Scenarios for 3-Chloro-4,5-dinitrobenzoic Acid Based on Differential Evidence


As a Superior SNAr Building Block for Mild-Functionalization in Medicinal Chemistry

Leveraging its high SNAr reactivity (Evidence Item 3), 3-chloro-4,5-dinitrobenzoic acid is an optimal choice for the late-stage functionalization of drug candidates and the synthesis of diverse compound libraries. It can be directly coupled with amines, thiols, or alcohols under mild conditions (e.g., room temperature) without the need for harsh activating agents, thereby preserving sensitive functional groups in complex molecules. This property makes it particularly valuable for medicinal chemists aiming to rapidly explore structure-activity relationships (SAR) or install reporter tags [1].

Design of Lipophilic Probes and Prodrugs

The significantly higher LogP of 2.901 (Evidence Item 1) compared to standard dinitrobenzoic acids (LogP ~1.5) makes this compound a superior scaffold for designing cell-permeable probes and prodrugs. Its enhanced lipophilicity facilitates passive diffusion across cellular membranes, increasing intracellular concentrations. This is crucial for applications in chemical biology, such as the development of activity-based probes for intracellular enzymes or prodrugs requiring cellular uptake for activation [1].

Synthesis of Protein/Peptide Conjugates with Altered Charge and Lipophilicity

Due to its enhanced acidity (Evidence Item 2) and reactivity (Evidence Item 3), this compound is well-suited for the site-specific modification of proteins and peptides. The acid's carboxylate group introduces a negative charge at physiological pH, while the chlorodinitrophenyl group can be attached to lysine residues or other nucleophilic sites via SNAr. This can be used to alter a protein's overall charge, lipophilicity, and interaction properties, which is a powerful tool in bioconjugation and for studying protein structure-function relationships [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4,5-dinitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.